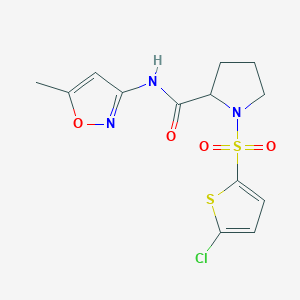
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S2 and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features several functional groups, including a sulfonamide and an isoxazole moiety, which are known to enhance biological activity. The presence of the chlorothiophene group contributes to its chemical reactivity and potential interactions with biological targets.
Research indicates that the compound may exert its effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, a critical mechanism for cancer treatment.
Anticancer Properties
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits potent anticancer activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects on NSCLC and HCC cells, leading to reduced cell viability and increased apoptosis rates.
- Mechanistic Insights : The exact pathways involved are still under investigation, but preliminary data suggest that the compound may interfere with key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : It has demonstrated moderate inhibitory activity against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound showed strong inhibitory effects on urease, indicating potential applications in managing urinary tract infections and related conditions .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Sulfonamide Derivatives : A series of sulfonamide-containing compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a target implicated in inflammation and cancer. Some derivatives showed promising results, leading to further investigations into their pharmacokinetic profiles .
- Piperidine Derivatives : Compounds with piperidine structures have been associated with various pharmacological effects, including anesthetic activity and glucose regulation. The sulfonamide functionality enhances their therapeutic potential across multiple domains .
Data Summary Table
属性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-8-7-11(16-21-8)15-13(18)9-3-2-6-17(9)23(19,20)12-5-4-10(14)22-12/h4-5,7,9H,2-3,6H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDZFCINPHTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














